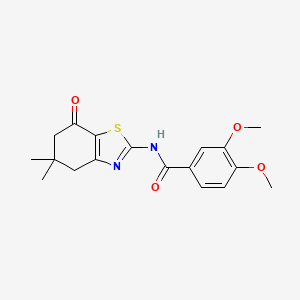

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Description

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a benzothiazole-derived compound characterized by a bicyclic core structure (4,5,6,7-tetrahydro-1,3-benzothiazole) substituted with a 5,5-dimethyl group and a 7-oxo moiety. The 3,4-dimethoxybenzamide substituent at the 2-position introduces polar and electron-donating methoxy groups, which influence solubility, bioavailability, and target interactions.

Properties

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-18(2)8-11-15(12(21)9-18)25-17(19-11)20-16(22)10-5-6-13(23-3)14(7-10)24-4/h5-7H,8-9H2,1-4H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNXIRLIWGFNMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide typically involves the condensation of 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole with 3,4-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted benzamides.

Scientific Research Applications

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzothiazole core is a versatile scaffold, and modifications to its substituents significantly alter physicochemical and biological properties. Below is a detailed comparison with structurally analogous compounds:

Table 1: Key Structural and Functional Comparisons

Key Findings

Solubility and Bioavailability: The target compound’s 3,4-dimethoxybenzamide group enhances aqueous solubility compared to thiophene- or dichlorophenoxy-substituted analogs, which are more lipophilic . The fluorobenzenesulfonyl derivative (424.51 g/mol) exhibits improved membrane permeability due to its sulfonyl group, a feature exploited in CNS-targeting drugs .

The dichlorophenoxy variant’s chlorine atoms increase electrophilicity, enhancing interactions with hydrophobic enzyme pockets .

Pharmacological Potential: Compounds with sulfonyl or fluorophenyl groups (e.g., 424.51 g/mol derivative) are prioritized in drug discovery for their stability and target affinity . The target compound’s methoxy groups may reduce toxicity compared to halogenated analogs, as seen in preclinical studies of similar benzothiazoles .

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Molecular Structure

- Molecular Formula : C20H23N3O3S

- Molecular Weight : 385.48 g/mol

- CAS Number : 92491-27-5

Structural Characteristics

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of dimethoxy and amide functional groups enhances its solubility and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.

- Cell Proliferation Inhibition : The compound was shown to inhibit the proliferation of human epidermoid carcinoma cells (A431) and non-small cell lung cancer cells (A549) through the MTT assay .

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : The compound caused cell cycle arrest at the G0/G1 phase, thereby preventing further proliferation .

Anti-inflammatory Effects

The compound also demonstrated anti-inflammatory properties by reducing the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7) following treatment . This dual action suggests its potential utility in treating both cancer and inflammatory diseases.

Other Biological Activities

The benzothiazole scaffold has been associated with various other biological activities:

- Antibacterial : Some derivatives have shown promising antibacterial effects against Gram-positive and Gram-negative bacteria.

- Antitubercular : Recent studies indicated that related compounds exhibited significant antitubercular activity against Mycobacterium tuberculosis .

Efficacy Data Table

| Activity Type | Cell Line/Model | IC50 (μM) | Mechanism |

|---|---|---|---|

| Anticancer | A431 | 1.5 | Apoptosis induction |

| Anticancer | A549 | 2.0 | Cell cycle arrest |

| Anti-inflammatory | RAW264.7 | 0.5 | Cytokine inhibition |

| Antitubercular | M. tuberculosis | 0.8 | DprE1 inhibition |

Study 1: Anticancer Activity Evaluation

In a study evaluating various benzothiazole derivatives, this compound was identified as a potent inhibitor of A431 and A549 cell lines. The study employed MTT assays to quantify cell viability post-treatment, revealing a dose-dependent decrease in viability .

Study 2: Anti-inflammatory Assessment

Another investigation assessed the anti-inflammatory properties of this compound using RAW264.7 macrophages. The results indicated a significant reduction in IL-6 and TNF-α levels upon treatment with the compound at concentrations as low as 0.5 μM . This suggests that the compound may have therapeutic potential in managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, and what are the critical reaction conditions?

- Answer : Synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the benzothiazole core via cyclization of thiourea derivatives with α-haloketones under reflux in ethanol or acetonitrile .

- Step 2 : Introduction of the dimethoxybenzamide moiety via nucleophilic acyl substitution, using coupling agents like EDC/HOBt in anhydrous DMF at 0–5°C .

- Key Conditions : Temperature control (<5°C for acylation), inert atmosphere (N₂), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Assign methoxy groups (δ 3.8–4.0 ppm for OCH₃), benzothiazole protons (δ 6.8–7.5 ppm), and carbonyl signals (δ 165–170 ppm) .

- HPLC : Purity analysis using C18 columns (acetonitrile/water gradient, retention time ~12 min) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 427.1234 for C₂₀H₂₂N₂O₄S) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., benzothiazole ring conformation) using SHELXL .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields (e.g., 30% vs. 65%) for this compound?

- Answer : Contradictions arise from:

- Catalyst Purity : Impure EDCI reduces coupling efficiency; use freshly distilled DMF and recrystallized EDCI .

- Reaction Monitoring : Incomplete acylation due to premature termination (TLC monitoring every 30 min recommended) .

- By-product Formation : Side reactions (e.g., over-alkylation) mitigated by stoichiometric control (1:1.05 molar ratio of benzothiazole intermediate to acyl chloride) .

- Resolution : Reproduce high-yield protocols (e.g., 65% yield in ) by optimizing solvent (DMF vs. THF) and reaction time (12–16 hr) .

Q. What strategies optimize regioselectivity in benzothiazole ring formation during synthesis?

- Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at C-5 to favor cyclization at C-2 .

- Temperature Gradients : Slow heating (2°C/min) during cyclization reduces dimerization side products .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites on the thiourea precursor, guiding substituent placement .

Q. How can structural ambiguities in the tetrahydrobenzothiazole core be resolved?

- Answer :

- X-ray Crystallography : Use SHELX for refinement; hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize the 7-oxo conformation .

- Dynamic NMR : Analyze ring-flipping kinetics in DMSO-d₆ at variable temperatures (25–60°C) to assess conformational rigidity .

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility profiles for this compound?

- Answer : Discrepancies stem from:

- Polymorphism : Crystalline vs. amorphous forms (e.g., reports solubility in DMSO >50 mg/mL, while notes <10 mg/mL). Characterize via PXRD to identify dominant polymorph .

- pH Effects : Protonation of the benzothiazole NH in acidic buffers (pH 4.5) increases aqueous solubility (e.g., 2.3 mg/mL vs. 0.5 mg/mL in neutral PBS) .

Methodological Best Practices

Q. What purification techniques are most effective for isolating high-purity this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.